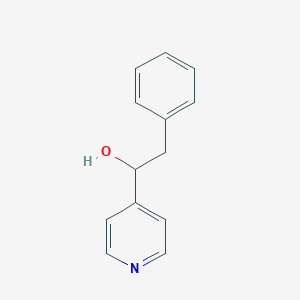

2-Phenyl-1-(4-pyridinyl)ethanol

Beschreibung

Key Findings

2-Phenyl-1-(4-pyridinyl)ethanol (C₁₃H₁₃NO) is a chiral secondary alcohol featuring a pyridinyl and phenyl group attached to a central ethanol backbone. Its structural and thermodynamic properties have been characterized through crystallographic, spectroscopic, and computational methods. The compound exhibits intermolecular hydrogen bonding, monoclinic crystallography, and moderate lipophilicity, making it relevant in pharmaceutical and materials science applications.

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

This compound crystallizes in the monoclinic system with space group P2₁/c, as determined by single-crystal X-ray diffraction. The unit cell parameters are:

| Parameter | Value |

|---|---|

| a (Å) | 12.6674(19) |

| b (Å) | 7.2173(11) |

| c (Å) | 11.5877(14) |

| β (°) | 97.203(13) |

| Volume (ų) | 1052.3(3) |

| Z | 4 |

The molecular structure (Fig. 1) reveals a trans configuration between the phenyl and pyridinyl groups, stabilized by an intermolecular O–H···N hydrogen bond (2.76 Å). The dihedral angle between the pyridine and benzene rings is 20.10(7)°, indicating partial conjugation.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) : δ 8.74 (d, J = 5.9 Hz, pyridinyl H), 7.32–7.89 (m, phenyl H), 5.05 (s, -OH), 4.62 (t, -CH₂).

- ¹³C NMR : 155.2 (C=N), 139.8 (C-OH), 128.3–136.4 (aromatic C).

Infrared (IR) Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

In methanol, λₘₐₓ occurs at 245 nm (π→π* transition of the conjugated system).

Thermodynamic Properties and Phase Behavior

Eigenschaften

Molekularformel |

C13H13NO |

|---|---|

Molekulargewicht |

199.25g/mol |

IUPAC-Name |

2-phenyl-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C13H13NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9,13,15H,10H2 |

InChI-Schlüssel |

LXDIZPZKXYHNNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=CC=NC=C2)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C2=CC=NC=C2)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- Molecular Complexity: The piperidine-methanol derivative (373.46 g/mol) and 1,2-diphenyl analog (352.43 g/mol) are significantly bulkier than this compound, which may affect membrane permeability or target binding .

- Halogen/Nitro Substituents: Compounds with Cl or NO₂ groups (e.g., ) exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C), suggesting that the absence of such groups in the target compound may result in lower thermal stability .

Pharmacological and Functional Implications

- Hydrogen Bonding: The pyridinyl nitrogen in this compound could facilitate interactions with enzymes or receptors, similar to Rho kinase inhibitors (e.g., 3-(4-pyridyl)indole) that utilize pyridine for binding .

- Solubility: The hydroxyl group may improve aqueous solubility compared to non-polar analogs like 2-(4-methoxyphenyl)-1-phenylethanol, though empirical data is needed .

- Metabolic Stability: Fluorine in the piperidine-methanol derivative () is known to resist oxidative metabolism, whereas the target compound’s lack of halogens may result in faster clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.